![molecular formula C11H9NO2S B1373056 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid CAS No. 1240527-66-5](/img/structure/B1373056.png)
2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid
Overview
Description
2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid is a monocarboxylic derivative of pyridine . It is a member of the pyridinecarboxylic acid group, which includes other isomers like Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), and Isonicotinic acid (4-pyridinecarboxylic acid) .
Molecular Structure Analysis
The molecular weight of 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid is 219.26 . Its IUPAC name is 2-methyl-6-(3-thienyl)nicotinic acid, and its InChI code is 1S/C11H9NO2S/c1-7-9(11(13)14)2-3-10(12-7)8-4-5-15-6-8/h2-6H,1H3,(H,13,14) .Scientific Research Applications
Anticancer Research
Thiophene derivatives, including compounds similar to 2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid, have shown promise in anticancer research. They can induce morphological and nuclear changes in tumor cells, such as MCF-7 cells, which may be comparable to the effects of established chemotherapy drugs like doxorubicin .
Antioxidant and Anti-inflammatory Applications
These compounds also exhibit antioxidant properties that can neutralize free radicals and reduce oxidative stress. Additionally, they possess anti-inflammatory effects that can be beneficial in treating conditions associated with inflammation .
Chemosensor Development
In the field of chemical sensing, thiophene derivatives are evaluated for their selectivity towards various metal ions. This is crucial for developing chemosensors with high specificity for detecting particular ions in complex mixtures .
Biological Activity Research
Thiophene-based analogs are extensively studied for a range of biological activities. They are considered a potential class of biologically active compounds that can lead to the development of advanced compounds with diverse biological effects .
Therapeutic Applications
Medically, thiophene derivatives have been used for their antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities. These therapeutic properties make them valuable in the development of new medications .
Material Science
In material science, thiophene derivatives are utilized in the fabrication of light-emitting diodes (LEDs). Their unique properties contribute to advancements in electronic and optoelectronic devices .
Corrosion Inhibition
These compounds serve as inhibitors of metal corrosion, which is significant for protecting industrial equipment and extending the lifespan of metallic structures .
Synthesis Precursors
Thiophene derivatives act as precursors in synthetic chemistry for constructing thiophene rings, which are essential components in various chemical syntheses .
Mechanism of Action
Target of Action
The primary targets of “2-Methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid” are currently unknown . Thiophene-based analogs have been studied extensively for their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Other thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Action Environment
properties
IUPAC Name |
2-methyl-6-thiophen-3-ylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-9(11(13)14)2-3-10(12-7)8-4-5-15-6-8/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCJUGOLMYVBFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CSC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901237718 | |
Record name | 2-Methyl-6-(3-thienyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901237718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1240527-66-5 | |
Record name | 2-Methyl-6-(3-thienyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-(3-thienyl)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901237718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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